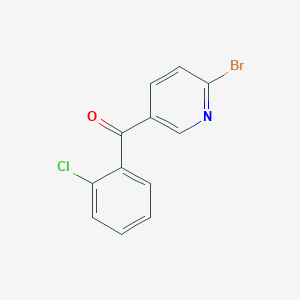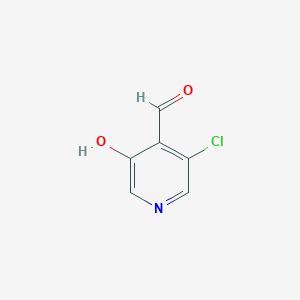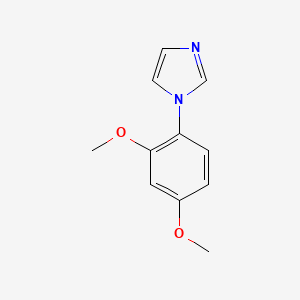
N-(5-amino-2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetanilide, where the phenyl ring is substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2,3-dimethylphenyl)acetamide typically involves the acylation of 5-amino-2,3-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-amino-2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(5-amino-2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-amino-2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
N-(5-amino-2,3-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: The parent compound, which lacks the amino and methyl substitutions.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, which is structurally similar but has a hydroxyl group instead of an amino group.
N-(2,5-dimethylphenyl)acetamide: Another derivative of acetanilide with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-(5-amino-2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-6-4-9(11)5-10(7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) |
Clé InChI |
HYQLHYQHXBSNIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)

![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)





![4-Hydroxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12995464.png)
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)

![1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)

